Methyl 4-methylpiperidine-4-carboxylate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methylpiperidine-4-carboxylate hydrochloride” can be represented by the InChI code1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
. This indicates that the compound has a molecular weight of 179.65 . Physical And Chemical Properties Analysis
“Methyl 4-methylpiperidine-4-carboxylate hydrochloride” is a white to yellow solid . It has a molecular weight of 179.65 . The compound should be stored at room temperature .Scientific Research Applications
Cocrystal Formation and Molecular Structure
Methyl 4-methylpiperidine-4-carboxylate hydrochloride has been studied in the context of cocrystal formation. For instance, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a derivative, has been analyzed for its cocrystal structure, revealing details about hydrogen bonding and molecular interactions (Dega-Szafran et al., 2006).
Hydrogen Bonding in Piperidinium Derivatives
The compound's role in hydrogen bonding has been studied, particularly in piperidinium derivatives. These studies provide insights into the compound's molecular behavior and interaction with other elements, such as iodide anions (Freytag & Jones, 1999).
Conformational Studies via NMR
Conformational aspects of related piperidine betaine derivatives have been explored using NMR spectroscopy. This research contributes to understanding the compound's structural properties and potential applications in various fields (Dega-Szafran, Dulewicz, & Szafran, 2006).
Synthesis of Pharmaceutical Compounds
The compound has been used in the synthesis of various pharmaceuticals, such as Donepezil Hydrochloride, indicating its significance in drug development (Bing, 2005).
Mannich Bases Formation
It has been involved in the formation of Mannich bases, showcasing its reactivity and potential in creating diverse chemical entities (Sun, 1962).
Synthesis of Intermediate Compounds
The compound plays a role in synthesizing intermediates for pharmaceuticals, such as Jak3 inhibitors, indicating its utility in complex synthetic pathways (Xin-zhi, 2011).
Formation Constants and Conformational Analysis
Research on the formation constants and conformational analysis of carbamates, involving 2-methylpiperidine, sheds light on its behavior in aqueous solutions and potential applications in chemical synthesis (Mcgregor et al., 2018).
Safety and Hazards
“Methyl 4-methylpiperidine-4-carboxylate hydrochloride” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-methylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOIOCYCJNBEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718303 | |
Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpiperidine-4-carboxylate hydrochloride | |
CAS RN |
949081-43-0 | |
Record name | Methyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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